1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, with the CAS number 2034228-70-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H22N2O4 with a molecular weight of 282.34 g/mol. The structure features a furan ring and a tetrahydro-pyran moiety, which are significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 2034228-70-9 |
Molecular Formula | C₁₄H₂₂N₂O₄ |
Molecular Weight | 282.34 g/mol |
Antioxidant Properties
Research indicates that compounds containing furan rings exhibit strong antioxidant activities. The presence of the furan moiety in this compound suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
The tetrahydro-pyran structure is often associated with anticancer activity. Preliminary studies suggest that derivatives of urea can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The furan group can donate electrons to free radicals, reducing oxidative damage.
- Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors, potentially affecting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The hydrophobic nature of the tetrahydro-pyran ring may facilitate interaction with lipid membranes, altering permeability and disrupting cellular function.
Case Studies
While direct studies on this compound are sparse, related compounds provide insights into its potential:
- Antioxidant Studies : Research on similar furan-containing compounds has shown significant reductions in oxidative stress markers in vitro and in vivo models.
- Antimicrobial Testing : A study involving urea derivatives demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in antimicrobial applications.
- Cancer Research : Investigations into tetrahydro-pyran derivatives have revealed their ability to induce apoptosis in various cancer cell lines, highlighting their therapeutic potential.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,9-12-3-2-6-20-12)10-15-13(17)16-11-4-7-19-8-5-11/h2-3,6,11,18H,4-5,7-10H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDQJYPXZOBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.